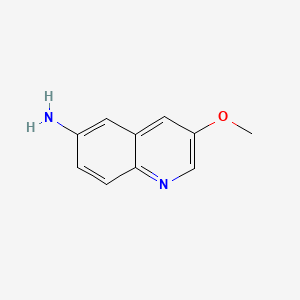

3-Methoxyquinolin-6-amine

Overview

Description

3-Methoxyquinolin-6-amine is a chemical compound with the molecular formula C10H10N2O . It is a type of quinoline, which is a class of compounds that have been found to have various applications in medicinal and industrial chemistry .

Synthesis Analysis

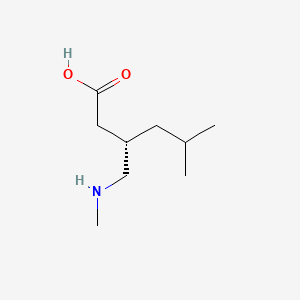

The synthesis of quinoline derivatives, such as 3-Methoxyquinolin-6-amine, has been a topic of interest in recent years . Traditional and green synthetic approaches have been highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis

The molecular structure of 3-Methoxyquinolin-6-amine can be analyzed using various methods. For example, comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) can be used to study the relationship between molecular structure and inhibitory activity .Chemical Reactions Analysis

Quinolines, including 3-Methoxyquinolin-6-amine, can undergo various chemical reactions. For instance, they can be synthesized by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxyquinolin-6-amine can be determined using various methods. For instance, its molecular weight, hydrogen bond donors and acceptors, and log P value can be calculated .Future Directions

The future directions for 3-Methoxyquinolin-6-amine and similar compounds could involve further exploration of their potential applications in medicinal chemistry. For instance, albumin-based nanoparticles, which can include quinoline derivatives, are being explored for their potential in cancer therapeutics .

properties

IUPAC Name |

3-methoxyquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEBJNHSCBBOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=CC(=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698984 | |

| Record name | 3-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxyquinolin-6-amine | |

CAS RN |

103037-93-0 | |

| Record name | 3-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

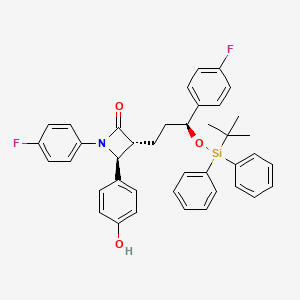

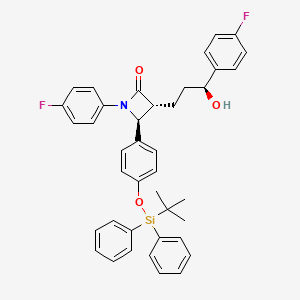

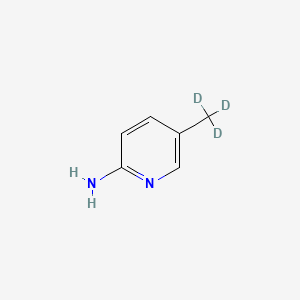

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.